molecular formula C20H25ClN2O2S B2973731 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 946199-70-8

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2973731
CAS No.: 946199-70-8
M. Wt: 392.94
InChI Key: ZEOPNNHQSDPKMI-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a unique substitution pattern. The molecule features:

  • Thiophen-3-yl group: A sulfur-containing heterocycle, which may enhance electron-rich properties and influence binding affinity.
  • 4-Chlorophenoxy group: A substituted aryl ether, likely contributing to steric and electronic effects.

While direct experimental data for this compound (e.g., synthesis yield, crystallography, or bioactivity) are absent in the provided evidence, its structural motifs align with pharmacologically relevant acetamides, such as antimicrobial or enzyme-targeting agents .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c21-17-5-7-18(8-6-17)25-14-20(24)22-13-19(16-9-12-26-15-16)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOPNNHQSDPKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Azepane Ring: Starting from a suitable precursor, such as 1,6-dibromohexane, the azepane ring can be formed through a cyclization reaction using a base like sodium hydride.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a Grignard reaction, where thiophene magnesium bromide reacts with an appropriate electrophile.

    Coupling with 4-Chlorophenoxyacetic Acid: The final step involves coupling the intermediate with 4-chlorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale, involving continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenoxy)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The azepane ring may interact with hydrophobic pockets, while the thiophene and chlorophenoxy groups can form hydrogen bonds or π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules from the evidence:

Compound Substituents Synthetic Yield Key Structural Features References
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenoxy)acetamide (Target) Azepane, thiophen-3-yl, 4-chlorophenoxy Not reported Unique combination of a cyclic amine and heterocycle; potential for intramolecular H-bonding N/A
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl, pyridinyl-thio, styryl groups 85% Extended conjugation via styryl groups; planar pyridine core
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl Not reported Three distinct conformers in asymmetric unit; R22(10) hydrogen-bonded dimers
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide Chloromethoxyphenyl, thiophen-2-ylsulfonyl Not reported Sulfonamide linkage; potential for dual H-bond donors/acceptors

Key Findings :

Conformational Flexibility : demonstrates that acetamide derivatives with bulky substituents (e.g., dichlorophenyl) exhibit multiple conformers in crystallographic studies, suggesting the target compound may similarly adopt variable dihedral angles between its azepane and thiophene moieties .

Hydrogen Bonding : Compounds like 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide form R22(10) hydrogen-bonded dimers, a feature that could be mirrored in the target compound due to its amide and azepane N–H groups .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Azepane ring : A seven-membered nitrogen-containing ring.
  • Thiophene moiety : A five-membered ring containing sulfur.
  • Chlorophenoxy group : An aromatic component that may influence biological interactions.
Property Value
Molecular Formula C20_{20}H25_{25}ClN2_{2}O2_{2}S
Molecular Weight 376.5 g/mol
CAS Number 946328-22-9

Inhibition of Protein Tyrosine Phosphatases (PTPases)

Research indicates that this compound exhibits significant inhibitory activity against protein tyrosine phosphatases (PTPases). PTPases play a crucial role in cellular signaling and regulation of growth. Dysregulation of these enzymes is implicated in various diseases, including cancers and autoimmune disorders. By inhibiting PTPases, this compound may have therapeutic implications for treating these conditions.

Study on Osteoclastogenesis

A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated strong inhibitory effects on osteoclastogenesis. This study highlighted the importance of compounds with similar structures in regulating bone metabolism, suggesting that this compound could have analogous effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the inhibition of PTPases is a key mechanism that may lead to altered cell signaling pathways.

Potential Pathways

  • Cell Signaling Modulation : Inhibition of PTPases can enhance phosphorylation states of proteins involved in signaling cascades.
  • Regulation of Gene Expression : Changes in signaling pathways may affect the expression of genes involved in inflammation and cell proliferation.

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